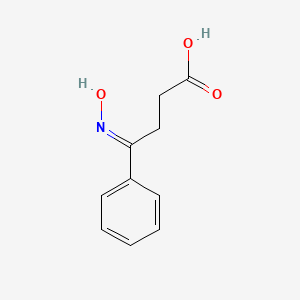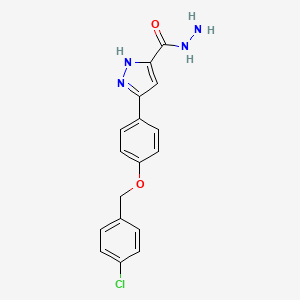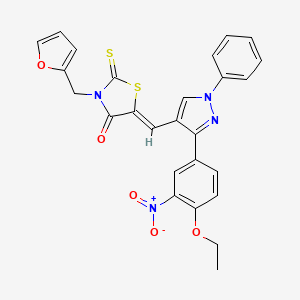
Triazene, 1-(4-biphenylyl)-3,3-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl is a chemical compound with the molecular formula C14H15N3 It is known for its unique structure, which includes a triazenyl group attached to a biphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl typically involves the reaction of 4-bromo-1,1’-biphenyl with 3,3-dimethyl-1-triazenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the triazenyl group. The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: The triazenyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction of the triazenyl group can lead to the formation of amines.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
科学的研究の応用
4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl involves its interaction with molecular targets through the triazenyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates that can interact with biological molecules or other chemical entities. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation.
類似化合物との比較
Similar Compounds
- **4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl
- **4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl derivatives
- **Other triazenyl-substituted biphenyls
Uniqueness
4-[(1E)-3,3-dimethyl-1-triazenyl]-1,1’-biphenyl is unique due to its specific triazenyl group, which imparts distinct reactivity and potential applications. Compared to other similar compounds, it offers a balance of stability and reactivity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
7203-95-4 |
|---|---|
分子式 |
C14H15N3 |
分子量 |
225.29 g/mol |
IUPAC名 |
N-methyl-N-[(4-phenylphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C14H15N3/c1-17(2)16-15-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3 |
InChIキー |
WIPXHMSXTWJKCY-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=NC1=CC=C(C=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)





![4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12006607.png)
![N'-[(E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B12006610.png)





